molecular formula C8H10O B6253253 2-ethynyl-7-oxabicyclo[2.2.1]heptane CAS No. 2117403-01-5

2-ethynyl-7-oxabicyclo[2.2.1]heptane

Cat. No.: B6253253
CAS No.: 2117403-01-5
M. Wt: 122.2
InChI Key:
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Description

2-Ethynyl-7-oxabicyclo[221]heptane is a bicyclic compound featuring an ethynyl group and an oxabicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-7-oxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with acetylenic dienophiles. This method is favored for its efficiency and ability to produce the desired bicyclic structure with high stereoselectivity . The reaction conditions often include the use of a catalyst and controlled temperature to ensure optimal yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic applications .

Scientific Research Applications

2-Ethynyl-7-oxabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: Investigated for its potential biological activity and as a scaffold for drug discovery.

    Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique structure.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 2-ethynyl-7-oxabicyclo[2.2.1]heptane involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the compound’s electronic properties, while the oxabicycloheptane ring provides a rigid framework that can influence the compound’s binding to biological targets. These interactions can affect pathways involved in cellular processes, making the compound a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Lacks the ethynyl group but shares the bicyclic structure.

    2-Methyl-7-oxabicyclo[2.2.1]heptane: Similar structure with a methyl group instead of an ethynyl group.

    7-Oxabicyclo[2.2.1]hept-2-ene: Contains a double bond within the bicyclic framework.

Uniqueness

2-Ethynyl-7-oxabicyclo[2.2.1]heptane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar bicyclic compounds .

Properties

CAS No.

2117403-01-5

Molecular Formula

C8H10O

Molecular Weight

122.2

Purity

95

Origin of Product

United States

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